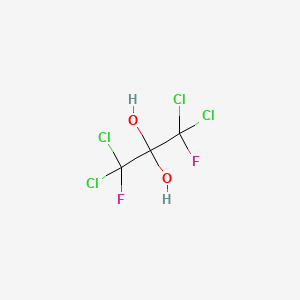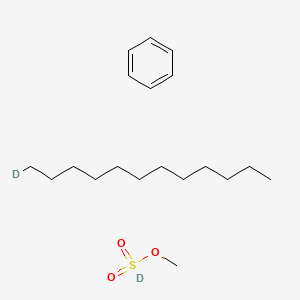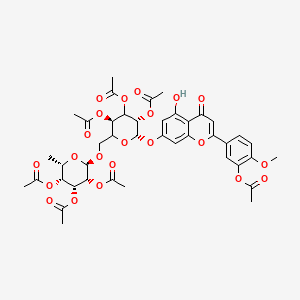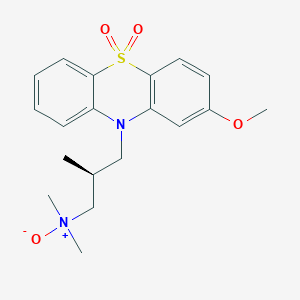
Levomepromazine Sulfone N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levomepromazine Sulfone N-Oxide can be synthesized through the oxidation of Levomepromazine. One common method involves the use of aqueous nitrous acid as the oxidizing agent. This reaction is typically carried out at room temperature and results in the formation of diastereoisomeric products . The reaction conditions can be varied to optimize the yield and purity of the desired product.
Industrial Production Methods
The use of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques can help in the purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Levomepromazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from Levomepromazine.
Reduction: Potential reduction reactions to revert to Levomepromazine or other intermediates.
Substitution: Possible substitution reactions involving functional groups on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Aqueous nitrous acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed for reduction reactions, depending on the desired outcome.
Major Products Formed
The major product formed from the oxidation of Levomepromazine is this compound. Other potential products include various sulfoxide and N-oxide metabolites .
Wissenschaftliche Forschungsanwendungen
Levomepromazine Sulfone N-Oxide has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various receptors.
Wirkmechanismus
Levomepromazine Sulfone N-Oxide exerts its effects by interacting with multiple molecular targets, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This multi-receptor binding profile contributes to its diverse pharmacological effects, such as sedation, antiemesis, and analgesia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioridazine Sulfoxide: Another phenothiazine derivative with similar oxidation pathways and pharmacological properties.
Chlorpromazine Sulfoxide: Shares structural similarities and undergoes similar oxidation reactions.
Promethazine Sulfoxide: Another phenothiazine sulfoxide with comparable chemical and pharmacological characteristics.
Uniqueness
Levomepromazine Sulfone N-Oxide is unique due to its specific receptor binding profile and the formation of diastereoisomeric products during oxidation .
Eigenschaften
Molekularformel |
C19H24N2O4S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
UUOHRDSNBFFKHG-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



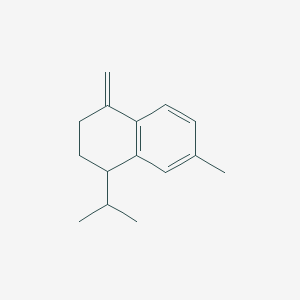
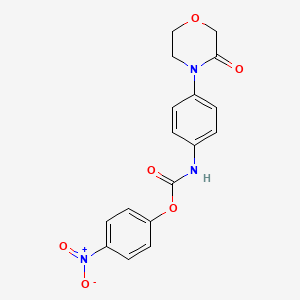
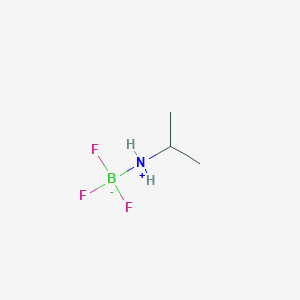



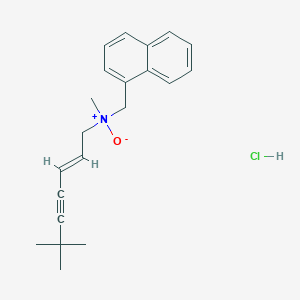
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
